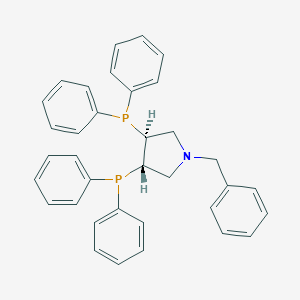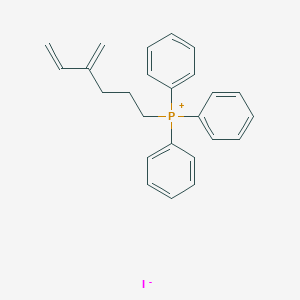
4-Bromo-2,3-difluorophénol
Vue d'ensemble
Description
4-Bromo-2,3-difluorophenol: is an organic compound with the molecular formula C6H3BrF2O . It is a halogenated phenol, characterized by the presence of bromine and fluorine atoms on the benzene ring. The compound is known for its unique chemical properties and is used in various scientific research applications.
Applications De Recherche Scientifique
4-Bromo-2,3-difluorophenol is used in various scientific research fields:
Chemistry: As a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: Used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with halogenated aromatic rings.
Mécanisme D'action
Mode of Action
It’s known that phenolic compounds can interact with their targets through hydrogen bonding, hydrophobic interactions, and covalent binding . These interactions can alter the conformation and function of the target molecules, leading to changes in cellular processes.
Pharmacokinetics
They are often metabolized by liver enzymes and excreted in the urine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,3-difluorophenol typically involves the bromination of 2,3-difluorophenol. One common method includes the use of acetic acid and potassium bromide in the presence of a catalyst such as ZnAl-BrO3–LDHs. The reaction is carried out at 35°C, and the product is purified through column chromatography .
Industrial Production Methods: Industrial production methods for 4-Bromo-2,3-difluorophenol are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the same bromination reaction but may use different catalysts and solvents to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-2,3-difluorophenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups.
Oxidation and Reduction Reactions: The phenol group can be oxidized to quinones or reduced to cyclohexanols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products:
Substitution Products: Depending on the nucleophile, products can include amines, ethers, or thioethers.
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Cyclohexanols or other reduced forms of the phenol.
Comparaison Avec Des Composés Similaires
- 2,3-Difluorophenol
- 4-Bromo-2,5-difluorophenol
- 4-Bromo-3,5-difluorophenol
Comparison: 4-Bromo-2,3-difluorophenol is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring. This arrangement can significantly influence its chemical reactivity and physical properties compared to other similar compounds. For example, the presence of bromine at the 4-position and fluorine at the 2 and 3 positions can affect the compound’s electron density and steric hindrance, leading to different reactivity patterns and applications .
Propriétés
IUPAC Name |
4-bromo-2,3-difluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF2O/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZAVCMMYGSROJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10436896 | |
| Record name | 4-Bromo-2,3-difluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10436896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144292-32-0 | |
| Record name | 4-Bromo-2,3-difluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10436896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2,3-difluorophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 4-bromo-2,3-difluorophenol a useful building block in liquid crystal synthesis?
A: 4-Bromo-2,3-difluorophenol is a versatile precursor for designing liquid crystals with specific properties. The bromine atom allows for further functionalization via various coupling reactions, such as the Suzuki coupling used in the papers. [, ] This allows researchers to attach different molecular fragments, tailoring the liquid crystal's properties. Additionally, the two fluorine atoms in the 2,3 positions on the phenol ring introduce lateral dipole moments. [] This lateral difluorination significantly influences the dielectric anisotropy and birefringence of the resulting liquid crystals, crucial parameters for their performance in displays and photonic devices.
Q2: How do the lateral fluorine atoms in 4-bromo-2,3-difluorophenol affect the properties of the final liquid crystal compounds?
A: The lateral fluorine atoms contribute to a large negative dielectric anisotropy in the synthesized liquid crystals. [] This property is crucial for fast response times in liquid crystal displays. Additionally, the fluorine substituents contribute to the high birefringence observed in the final compounds. [] Birefringence, the difference in refractive index depending on the polarization and propagation direction of light, is essential for the optical performance of liquid crystal-based devices.
Q3: Can you give an example of a specific reaction scheme using 4-bromo-2,3-difluorophenol for liquid crystal synthesis?
A: One of the papers describes a five-step synthesis starting from 4-bromo-2,3-difluorophenol. [] First, it undergoes an alkylation reaction to introduce an allyloxy terminal group. Subsequent steps involve Sonogashira coupling to introduce a tolane unit, followed by further modifications to yield the final diarylacetylene liquid crystal with desired terminal groups. This example highlights how 4-bromo-2,3-difluorophenol can be manipulated through a series of reactions to create complex liquid crystal structures.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethanone, 1-(2-thiabicyclo[2.2.1]hept-5-en-3-yl)-(9CI)](/img/structure/B118709.png)




![3-[2-[1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B118730.png)




